(4-BROMO-5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE
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Overview
Description
(4-BROMO-5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE is a synthetic organic compound characterized by the presence of a brominated thienyl group and a morpholino group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE typically involves the following steps:
Bromination of 5-ethyl-2-thiophene: The starting material, 5-ethyl-2-thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the morpholino group: The brominated intermediate is then reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to form the morpholino derivative.
Methanone formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions in continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or bases.
Major Products:
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Substituted thienyl derivatives with various functional groups.
Scientific Research Applications
(4-BROMO-5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thienyl group and morpholino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms, affecting downstream signaling pathways.
Comparison with Similar Compounds
(5-BROMO-2-CHLOROPHENYL)(MORPHOLINO)METHANONE: Similar structure but with a chlorophenyl group instead of a thienyl group.
(2-(4-MORPHOLINO)ETHYL 2-BROMOISOBUTYRATE): Contains a morpholino group and a bromoisobutyrate moiety.
Uniqueness: (4-BROMO-5-ETHYL-2-THIENYL)(MORPHOLINO)METHANONE is unique due to the presence of both a brominated thienyl group and a morpholino group, which confer distinct chemical and biological properties. Its specific combination of functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-2-9-8(12)7-10(16-9)11(14)13-3-5-15-6-4-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQCQCQKCFWOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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